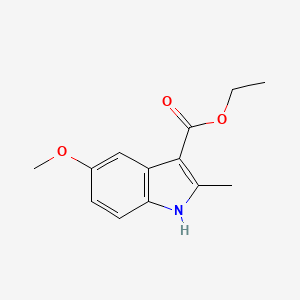

Ethyl 5-methoxy-2-methyl-1H-indole-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-methoxy-2-methyl-1H-indole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-4-17-13(15)12-8(2)14-11-6-5-9(16-3)7-10(11)12/h5-7,14H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRBNTIJXCHIBNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC2=C1C=C(C=C2)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-methoxy-2-methyl-1H-indole-3-carboxylate can be synthesized through various synthetic routes. One common method involves the reaction of 2-iodoaniline with ethyl acetoacetate sodium salt in the presence of copper iodide . Another approach includes the Fischer indole cyclization, where the starting materials undergo cyclization in the presence of glacial acetic acid and concentrated hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methoxy-2-methyl-1H-indole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Friedel-Crafts acylation and alkylation reactions are typical, often using aluminum chloride as a catalyst.

Major Products Formed

The major products formed from these reactions vary based on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 5-methoxy-2-methyl-1H-indole-3-carboxylate has the molecular formula and a molecular weight of approximately 233.26 g/mol. Its structure features an indole ring system, which is known for its biological activity. The presence of the methoxy group at the 5-position and the carboxylate group enhances its reactivity and biological interactions.

Anticancer Activity

Recent studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For example, research demonstrates that this compound can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.

Table 1: Cytotoxic Effects Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Induction of apoptosis |

| HeLa (Cervical) | 15.0 | Mitochondrial dysfunction |

| A549 (Lung) | 10.0 | Oxidative stress induction |

Antiviral Properties

This compound has also shown promise as a potential antiviral agent, particularly against coronaviruses. In vitro studies suggest that modifications to the indole structure can enhance inhibitory potency against viral proteases, which are crucial for viral replication .

Case Study: SARS-CoV Protease Inhibition

A study focused on dipeptide-type inhibitors with indole scaffolds demonstrated that derivatives of this compound exhibited significant inhibitory activity against the SARS-CoV 3CL protease, with IC50 values indicating strong potential for further development as antiviral drugs .

Synthesis of Novel Compounds

The compound serves as a versatile building block in organic synthesis, particularly in the synthesis of more complex indole derivatives. Its functional groups allow for various chemical modifications, making it an ideal precursor for developing new pharmaceutical agents .

Table 2: Synthesis Pathways Using this compound

| Reaction Type | Product Example | Yield (%) |

|---|---|---|

| Alkylation | Ethyl 5-(Alkyl)-2-methylindole | 75 |

| Acylation | Ethyl 5-acetyl-2-methylindole | 68 |

| Halogenation | Ethyl 5-bromo-2-methylindole | 82 |

Mechanism of Action

The mechanism of action of Ethyl 5-methoxy-2-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological processes. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituted indole esters are structurally diverse, with variations in substituent positions and functional groups significantly impacting their physicochemical and biological properties. Below is a comparative analysis:

Key Comparative Insights:

Substituent Effects on Reactivity and Solubility :

- Electron-Donating Groups (e.g., 5-OCH₃) : Enhance solubility in polar solvents compared to electron-withdrawing groups (e.g., 5-Cl or 5-F) .

- Halogen Substituents : Chloro and fluoro groups at position 5 increase electrophilicity, facilitating nucleophilic substitution reactions in carboxamide synthesis .

Biological Activity :

- Methoxy vs. Hydroxy Groups : Methoxy derivatives (e.g., the target compound) exhibit better metabolic stability than hydroxylated analogs (e.g., Ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate), which may undergo rapid glucuronidation .

- Ester Position : Esters at position 3 (target compound) vs. position 2 (Methyl 5-fluoro-1H-indole-2-carboxylate) alter hydrogen-bonding patterns, impacting receptor binding .

Synthetic Accessibility :

- The target compound’s synthesis via TFA/Et₃SiH reduction is milder compared to harsher conditions required for halogenated analogs (e.g., reflux in DMSO at 190°C for fluorinated derivatives) .

Research Findings and Data

Table 2: Physicochemical and Spectral Data

Biological Activity

Ethyl 5-methoxy-2-methyl-1H-indole-3-carboxylate (CAS: 34572-31-1) is a derivative of indole, a significant heterocyclic compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Overview of Indole Derivatives

Indole derivatives, including this compound, have been extensively studied for their antiviral , anti-inflammatory , anticancer , and antimicrobial properties. The biological activity of these compounds is attributed to their ability to interact with various biochemical pathways and cellular targets.

The mechanisms through which this compound exerts its biological effects include:

1. Antiviral Activity:

- Indole derivatives have shown potential in inhibiting viral replication through various pathways. For instance, some studies indicate that they can interfere with viral entry or replication processes.

2. Anti-inflammatory Effects:

- The compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines and mediators, contributing to its therapeutic efficacy in inflammatory diseases.

3. Anticancer Properties:

- This compound has demonstrated cytotoxic effects against various cancer cell lines. Its mechanism may involve inducing apoptosis or disrupting microtubule dynamics, which is critical for cell division .

Pharmacokinetics (ADME)

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

| Parameter | Description |

|---|---|

| Absorption | Rapidly absorbed when administered orally |

| Distribution | Widely distributed in tissues; lipophilic nature aids penetration |

| Metabolism | Primarily metabolized in the liver |

| Excretion | Excreted via urine and feces |

Case Studies and Research Findings

Several studies have provided insights into the biological activity of this compound:

Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on glioblastoma multiforme (GBM) cells. Results indicated that the compound induced significant cell death through mechanisms involving mitochondrial dysfunction and apoptosis .

Study 2: Antiviral Properties

Research conducted on various indole derivatives, including this compound, revealed promising antiviral activity against influenza viruses. The compound was found to inhibit viral replication in vitro, suggesting potential as a therapeutic agent for viral infections .

Study 3: Anti-inflammatory Effects

In an animal model of inflammation, this compound exhibited a marked reduction in inflammatory markers such as TNF-alpha and IL-6. This study underscores the compound's potential in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl 5-methoxy-2-methyl-1H-indole-3-carboxylate, and how do reaction conditions affect yield and purity?

- Methodology : The compound is synthesized via cyclization of substituted phenylhydrazine derivatives with ethyl acetoacetate under acidic conditions. For example, chlorophenylhydrazine hydrochloride reacts with ethyl acetoacetate in glacial acetic acid under reflux, followed by purification via recrystallization (ethanol) . Key parameters include:

- Temperature control : Reflux at 100–120°C for 2–3 hours to ensure complete cyclization.

- Solvent selection : Acetic acid or PEG-400/DMF mixtures enhance reaction efficiency .

- Purification : Column chromatography (70:30 ethyl acetate/hexane) or recrystallization improves purity .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this indole derivative?

- 1H NMR : Key signals include the methoxy group (~δ 3.8–4.0 ppm), ethyl ester protons (δ 1.3–1.5 ppm for CH3, δ 4.2–4.4 ppm for CH2), and indole NH (~δ 10–12 ppm).

- 13C NMR : Carboxylate carbonyl at ~δ 165–170 ppm, methoxy carbon at ~δ 55–60 ppm .

- Mass spectrometry : Molecular ion peaks (e.g., m/z ≈ 263 for C14H15NO3) and fragmentation patterns validate the molecular formula .

Q. What crystallographic tools are suitable for resolving the 3D structure of this compound?

- SHELX suite : SHELXL refines small-molecule structures using X-ray diffraction data. Key steps:

- Data collection with Cu-Kα radiation (λ = 1.5418 Å).

- Structure solution via direct methods (SHELXS) and refinement with SHELXL .

Advanced Research Questions

Q. How can computational modeling (DFT, molecular docking) predict the electronic properties and biological interactions of this compound?

- Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-31G(d) level to calculate HOMO-LUMO gaps, electrostatic potential maps, and dipole moments. This reveals electron-rich regions (e.g., methoxy group) for nucleophilic interactions .

- Molecular docking : Use AutoDock Vina to simulate binding with biological targets (e.g., enzymes like cyclooxygenase). Docking scores and binding poses correlate with experimental IC50 values .

Q. What strategies address contradictions in reported bioactivity data for indolecarboxylates?

- Data normalization : Compare IC50 values under standardized assays (e.g., MTT for cytotoxicity).

- Structural analogs : Test derivatives (e.g., replacing methoxy with halogen) to isolate substituent effects .

- Meta-analysis : Cross-reference PubChem BioAssay data to identify trends in antimicrobial or anticancer activity .

Q. How can regioselective functionalization of the indole core enhance the compound's utility in medicinal chemistry?

- Electrophilic substitution : Nitration or halogenation at C5/C6 positions (directed by methoxy groups) introduces handles for further coupling (e.g., Suzuki-Miyaura) .

- Protection/deprotection : Use Boc groups to temporarily block NH during ester hydrolysis, enabling carboxylate derivatization .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.